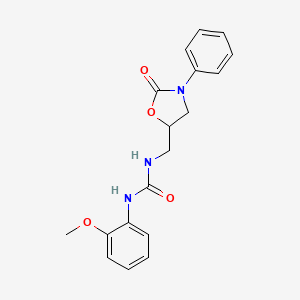![molecular formula C11H13ClF3N B2895285 3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride CAS No. 1269151-96-3](/img/structure/B2895285.png)
3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1269151-96-3 . It has a molecular weight of 251.68 . The compound is also known by its IUPAC Name: 3-[3-(trifluoromethyl)phenyl]cyclobutylamine hydrochloride . It is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)6-8;/h1-4,8,10H,5-6,15H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.68 g/mol . It is a powder and is typically stored at 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Efficient synthesis of 3-aminocyclobut-2-en-1-ones, including compounds like 3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride, has been explored for their potential as VLA-4 antagonists, highlighting their utility in medicinal chemistry (Brand, de Candole, & Brown, 2003).
- Research into cation radical polymerization indicates that compounds like this compound can be involved in novel polymerization mechanisms, hinting at applications in materials science (Bauld, Aplin, Yueh, Sarker, & Bellville, 1996).
Applications in Organic Synthesis
- The synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination, where compounds similar to this compound are used, plays a crucial role in creating biologically active compounds (Feng, Hao, Liu, & Buchwald, 2019).
- The use of related cyclobutanones in copper-catalyzed amination reactions demonstrates the potential of this compound in synthetic organic chemistry (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
Advanced Applications
- In the field of organometallic chemistry, compounds with structural similarities to this compound are used for the synthesis of transition metal compounds with applications in catalysis and polymerization (Michalczyk, Gala, & Bruno, 2001).
- Electrospray ionization mass spectrometry has been employed to investigate radical cation chain reactions involving compounds like this compound, underscoring their role in understanding reaction mechanisms (Meyer & Metzger, 2003).
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)6-8;/h1-4,8,10H,5-6,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUYVYDSAJHUTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=CC=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

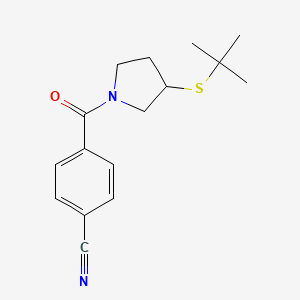
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2895203.png)

![1-(2-fluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2895207.png)
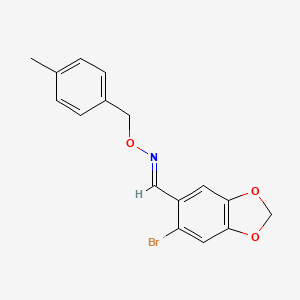
![3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2895211.png)
![4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2895213.png)
![1-(2,6-dimethylmorpholino)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2895216.png)
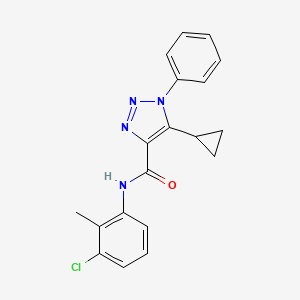
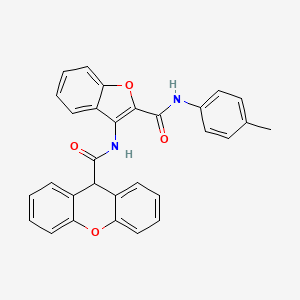
![[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2895221.png)

